5-Phenoxy-1,3-thiazol-2-amine
Overview
Description
5-Phenoxy-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a phenoxy group at the 5-position and an amino group at the 2-position.
Mechanism of Action
Target of Action
Thiazole derivatives, to which 5-phenoxy-1,3-thiazol-2-amine belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can block calcium channels, inhibit enzymes, or stimulate/block receptors in biological systems .
Biochemical Pathways
this compound, as a thiazole derivative, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . Thiazoles are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole derivatives can be influenced by various factors, including their solubility in different solvents .
Biochemical Analysis
Biochemical Properties
5-Phenoxy-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of various cellular processes. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes. These cellular effects highlight the potential of this compound as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can interact with proteins, altering their conformation and function. These binding interactions are crucial for understanding the molecular mechanism of this compound and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. These dosage effects are crucial for determining the safety and efficacy of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biomolecules. The metabolic pathways of this compound can influence its biological activity and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its biological activity and therapeutic potential. Understanding the transport and distribution of this compound is crucial for optimizing its delivery and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxy-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is the condensation of α-haloketones with thiourea in the presence of a base. For instance, the reaction of 2-bromoacetophenone with thiourea in ethanol under reflux conditions can yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Phenoxy-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Nucleophilic Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring, potentially leading to the formation of sulfoxides or sulfones.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted thiazole derivatives, while nucleophilic substitution can lead to the formation of amides, esters, or other functionalized thiazoles .
Scientific Research Applications
Comparison with Similar Compounds
5-Phenyl-1,3-thiazol-2-amine: Similar structure but with a phenyl group instead of a phenoxy group.
2-Amino-4-phenylthiazole: Another thiazole derivative with a phenyl group at the 4-position.
5-(2-Hydroxyphenyl)-1,3-thiazol-2-amine: Contains a hydroxy group instead of a phenoxy group.
Uniqueness: 5-Phenoxy-1,3-thiazol-2-amine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. The phenoxy group can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can enhance the compound’s effectiveness in various applications .
Properties
IUPAC Name |
5-phenoxy-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQZXVZGDUZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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